molecular formula C22H18N2O B11643407 5-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol

5-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol

Cat. No.: B11643407
M. Wt: 326.4 g/mol
InChI Key: RUGQRMGCTQXIJH-UHFFFAOYSA-N
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Description

5-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is characterized by its unique structure, which includes a phenol group and a benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol typically involves multiple steps, starting with the formation of the benzodiazepine core. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzodiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the benzodiazepine core can produce dihydrobenzodiazepines .

Scientific Research Applications

5-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol involves its interaction with the central nervous system. It primarily targets the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to sedative, anxiolytic, and muscle relaxant effects. The compound binds to the benzodiazepine site on the GABA-A receptor, increasing the frequency of chloride channel opening and hyperpolarizing the neuronal membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol is unique due to its specific structural features, including the presence of a phenol group. This structural variation can influence its pharmacokinetic and pharmacodynamic properties, potentially offering distinct therapeutic benefits compared to other benzodiazepines .

Properties

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

5-methyl-2-(2-phenyl-3H-1,5-benzodiazepin-4-yl)phenol

InChI

InChI=1S/C22H18N2O/c1-15-11-12-17(22(25)13-15)21-14-20(16-7-3-2-4-8-16)23-18-9-5-6-10-19(18)24-21/h2-13,25H,14H2,1H3

InChI Key

RUGQRMGCTQXIJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)C4=CC=CC=C4)O

Origin of Product

United States

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